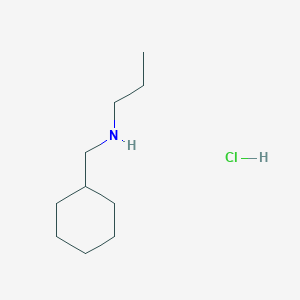

(Cyclohexylmethyl)(propyl)amine hydrochloride

Description

(Cyclohexylmethyl)(propyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclohexylmethyl group (-CH₂-C₆H₁₁) and a propyl chain (-CH₂CH₂CH₃) attached to a central nitrogen atom. The propyl chain adds moderate flexibility compared to longer alkyl chains.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(cyclohexylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h10-11H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAFYHYGQKCANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(propyl)amine hydrochloride typically involves the reaction of cyclohexylmethylamine with propylamine in the presence of hydrochloric acid. The reaction conditions often include:

Reactants: Cyclohexylmethylamine and propylamine.

Catalyst: Hydrochloric acid.

Solvent: An appropriate solvent such as ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(propyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary or tertiary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(Cyclohexylmethyl)(propyl)amine hydrochloride has been investigated for its therapeutic potential, particularly in modulating biochemical pathways through interactions with specific molecular targets such as enzymes and receptors. Notably, it has shown promise as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in metabolic diseases like Type 2 diabetes and associated conditions such as dyslipidemia and hypertension .

- Case Study : Research indicates that compounds similar to this compound can effectively lower plasma cholesterol levels and improve glucose tolerance in diabetic models .

Organic Synthesis

This compound is utilized in the synthesis of various organic molecules due to its amine functionality. It plays a crucial role in the production of catalysts and other intermediates used in pharmaceutical manufacturing.

- Synthesis Example : Continuous flow synthesis methods have been employed to produce this compound efficiently while maintaining high purity levels.

Materials Science

In materials science, amines like this compound are integral to designing functional materials, including polymers and nanomaterials. Their unique properties facilitate the development of advanced materials with specific functionalities.

- Application Highlight : The compound has been explored for its role in the synthesis of nanomaterials, which are critical for various technological applications.

Environmental Remediation

The compound's amine group allows it to be used in environmental applications, such as the removal of pollutants from water sources. Its ability to interact with various contaminants makes it a suitable candidate for environmental cleanup technologies.

- Research Insight : Studies have shown that amines can effectively capture carbon dioxide, contributing to efforts aimed at mitigating climate change impacts.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Note: Estimated values based on structural analogs.

Key Observations :

- Lipophilicity : The cyclohexylmethyl group in the target compound enhances hydrophobicity compared to cyclopropyl or ethyl substituents (). This may reduce aqueous solubility but improve membrane permeability.

- pKa : Secondary amines typically exhibit pKa values between 8–10, influencing ionization and bioavailability. Tamsulosin’s dual pKa (8.37 and 10.23) reflects its sulfonamide and amine groups, whereas the target compound’s pKa is likely closer to 8–7.

- Steric Effects : The bulky cyclohexyl group may hinder receptor binding compared to smaller substituents like cyclopropyl ().

Biological Activity

(Cyclohexylmethyl)(propyl)amine hydrochloride is a compound that has garnered attention in both organic chemistry and biological research. Its unique structure, which combines cyclohexylmethyl and propylamine groups, lends it distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and scientific research findings.

Chemical Structure

The molecular formula for this compound is . It is characterized by a cyclohexyl group attached to a methyl group and a propyl amine, which influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets by:

- Binding to Active Sites : The amine group can form hydrogen bonds or ionic interactions with enzyme active sites.

- Altering Conformation : It may induce conformational changes in proteins, affecting their function and interaction with other biomolecules.

Enzyme Interaction Studies

Research indicates that this compound is employed in studying enzyme mechanisms. Its ability to act as a substrate or inhibitor makes it valuable for understanding enzyme kinetics and pathways involved in various biochemical processes.

Pharmacological Potential

Preliminary studies suggest potential therapeutic applications, including:

Study on Anticancer Activity

A study focusing on structurally related compounds demonstrated significant anticancer effects against various cell lines. For instance, derivatives showed reduced cell viability and induced apoptosis through pathways involving caspases and Bcl-2 family proteins. Although direct studies on this compound are needed, these findings suggest its potential role in cancer therapy .

Neuroprotective Research

Research into neuroprotective agents has highlighted the importance of amine-containing compounds in preventing neuronal death. Similar compounds have been shown to enhance neuronal survival under stress conditions, indicating that this compound may also provide protective effects against neurotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Cyclohexylamine hydrochloride | Cyclohexyl group only | Neurotransmitter modulation |

| Propylamine hydrochloride | Propyl group only | Antidepressant-like effects |

| N-Methylcyclohexylamine hydrochloride | Methyl substitution on cyclohexyl | Antinociceptive properties |

This compound stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Cyclohexylmethyl)(propyl)amine hydrochloride, and how are reaction conditions optimized?

- Answer : The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and a propyl halide (e.g., propyl iodide) under controlled alkaline conditions. The intermediate amine is then treated with HCl to form the hydrochloride salt. Key parameters include temperature (0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize by-products like dialkylated amines . Industrial-scale methods employ continuous flow reactors for precise control of reaction kinetics and improved yields .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Cyclopropylmethylamine + propyl iodide, K₂CO₃, THF, 25°C | 65–75% | |

| Hydrochloride formation | HCl gas in diethyl ether, 0°C | >90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Answer :

- NMR : ¹H/¹³C NMR in D₂O or CDCl₃ identifies amine proton shifts (δ 1.2–1.8 ppm for cyclohexyl CH₂) and confirms salt formation via absence of free amine peaks .

- FT-IR : N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) distinguish the hydrochloride form .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 172.1 (free base) and 208.6 (hydrochloride) .

Q. What purification methods are recommended to achieve >95% purity for this compound?

- Answer : Recrystallization from ethanol/water mixtures (1:3 ratio) removes unreacted amines. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product from alkylation by-products. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to evaluate steric effects from the cyclohexyl group. Solvent parameters (e.g., dielectric constant) are incorporated via PCM models to predict reaction rates. This identifies optimal leaving groups (e.g., iodide vs. bromide) and predicts regioselectivity in multi-step syntheses .

Q. What strategies resolve discrepancies in reported melting points (e.g., 158–165°C) for this compound?

- Answer : Variability arises from polymorphic forms or hygroscopicity. Strategies include:

- DSC/TGA : Differentiates polymorphs via endothermic peaks and thermal stability profiles.

- Karl Fischer titration : Quantifies residual moisture (<0.1% w/w) to standardize melting point measurements .

- Crystallization control : Slow cooling in anhydrous ethanol yields the thermodynamically stable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.